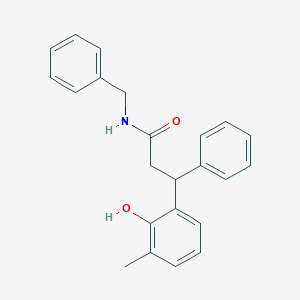
N~1~'-(tert-butyl)-N~3~-(3-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~'-(tert-butyl)-N~3~-(3-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promise in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
作用機序
TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. TAK-659 has also been shown to inhibit the activity of interleukin-2-inducible T cell kinase (ITK), which is involved in the activation of T cells. By inhibiting ITK, TAK-659 reduces the activity of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has been well-tolerated and has shown dose-dependent inhibition of BTK activity. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of TAK-659 is its high potency and selectivity for BTK and ITK. This allows for specific inhibition of these enzymes without affecting other signaling pathways. TAK-659 also has good oral bioavailability, which makes it suitable for in vivo studies. One limitation of TAK-659 is its limited solubility in aqueous solutions, which can make it challenging to prepare solutions for in vitro studies.
将来の方向性
There are several potential future directions for the study of TAK-659. One area of interest is the development of TAK-659 as a combination therapy with other anti-cancer agents or immunomodulatory drugs. Another area of interest is the investigation of the potential use of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in preclinical and clinical settings.
合成法
TAK-659 is synthesized through a multi-step process that involves the reaction of tert-butylamine with 3-pyridinecarboxaldehyde to form N-(tert-butyl)-3-pyridinecarboxamide. This intermediate is then reacted with 1,4-bis(aminomethyl)piperidine to form the final product, TAK-659. The synthesis method has been optimized to yield high purity and high yield of TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to modulate the immune system by inhibiting B cell receptor signaling and reducing the production of pro-inflammatory cytokines. These properties make TAK-659 a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-22(2,3)25-21(29)26-12-8-19(9-13-26)27-11-5-7-18(16-27)20(28)24-15-17-6-4-10-23-14-17/h4,6,10,14,18-19H,5,7-9,11-13,15-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJGXUKMHJPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)
![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)